molecular formula C11H11NO2 B2646740 7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360931-82-3

7'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2646740
CAS No.: 1360931-82-3
M. Wt: 189.214
InChI Key: QQZBATBJAZWRTL-UHFFFAOYSA-N
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Description

“7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” is a chemical compound with the formula C11H11NO2 . It is used for scientific research and development .


Synthesis Analysis

The synthesis of spirocyclic compounds, including those similar to “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one”, has been a significant objective in organic and medicinal chemistry . Various methods for the synthesis of these compounds have been reported . For instance, a novel one-pot double SN2 displacement reaction has been discovered for the stereoselective installation of the desired asymmetric centers .


Molecular Structure Analysis

The molecular structure of “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” consists of a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . This structure is inherently highly 3-dimensional .


Chemical Reactions Analysis

The chemical reactions involving “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” and similar compounds have been studied extensively . For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded a spiro[cyclopropane-1,9’-fluorene] in the presence of excess dimethyloxosulfonium methylide .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • Synthetic Procedures for Spirocyclopropane Derivatives: A new synthetic pathway to spiro[cyclohexane-1,3′-indoline]-2′,4-diones, involving several steps including formation and transformation of cycloadducts and derivatives, offers insights into the synthesis of closely related compounds (Beccalli, Clerici, & Gelmi, 2003).
  • Catalyst-Free Cyclopropanation: Substituted 3-methyleneindolin-2-ones were efficiently cyclopropanated with ethyl diazoacetate in a catalyst-free and highly diastereoselective reaction, yielding spiro[cyclopropane-1,3′-indolin]-2′-ones (Maurya et al., 2014).
  • Intramolecular Photoaddition and Carbenoid Addition: Studies on the photochemistry of quinone diazides related to spirocyclopropane-indol-7-one structures reveal processes such as intramolecular oxygen transfer and carbenoid addition, shedding light on the reactivity of such compounds (Sundberg & Baxter, 1986).

Potential Pharmacological Activities

  • Anticancer Activity: Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones were synthesized and evaluated for their anticancer activity against various human cancer cell lines, with certain compounds showing promising activity and inducing apoptosis in prostate cancer cell lines (Reddy et al., 2015).

Safety and Hazards

Safety precautions for handling “7’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one” include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment . It should not be released into the environment .

Properties

IUPAC Name

7-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)12-10(13)11(7)5-6-11/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZBATBJAZWRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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